molecular formula C15H18ClN B8488971 3-(6-Chlorohexyl)quinoline CAS No. 88940-97-0

3-(6-Chlorohexyl)quinoline

Cat. No.: B8488971
CAS No.: 88940-97-0
M. Wt: 247.76 g/mol
InChI Key: IWFJAYAVLPPFRS-UHFFFAOYSA-N
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Description

3-(6-Chlorohexyl)quinoline is a useful research compound. Its molecular formula is C15H18ClN and its molecular weight is 247.76 g/mol. The purity is usually 95%.
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Properties

CAS No.

88940-97-0

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

3-(6-chlorohexyl)quinoline

InChI

InChI=1S/C15H18ClN/c16-10-6-2-1-3-7-13-11-14-8-4-5-9-15(14)17-12-13/h4-5,8-9,11-12H,1-3,6-7,10H2

InChI Key

IWFJAYAVLPPFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCCCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7.8 g of 3-quinolinehexanol in 35 ml of dry dichloromethane was treated dropwise with a solution of 6.07 g of thionyl chloride in 15 ml of dichloromethane. The reaction mixture was heated to reflux for 1 hour and evaporated to dryness. The residue was dissolved in dichloromethane, washed successively with water, saturated sodium bicarbonate solution and brine, dried over potassium carbonate and evaporated to give 8.3 g of crude 6-(3-quinolinyl)hexylchloride. A suspension of 8.3 g of 6-(3-quinolinyl)hexylchloride, 12.6 g of potassium phthalimide, and 0.50 g of potassium iodide in 60 ml of dimethylformamide was heated to a bath temperature of 130° C. for one hour. The cooled mixture was diluted with water and extracted with dichloromethane. The combined organic layers were washed with water, dried over potassium carbonate and evaporated. The crude solid was crystallized from ethyl acetate-hexane to give 9.9 g (82%) of 2-[6-(3-quinolinyl)hexyl]-1H-isoindole-1,3-(2H)-dione, mp 90°-91° C. An analytical sample was obtained from toluene, mp 95.5°-96.5° C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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